
2'-C-methylcytidine
概要
説明
準備方法
合成経路と反応条件
NM107は、シチジンから始まる多段階プロセスによって合成できますこれは通常、水素化ナトリウムなどの塩基の存在下でヨウ化メチルを用いたメチル化反応によって達成されます .
工業生産方法
NM107の工業生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、目的の生成物を単離するための結晶化やクロマトグラフィーなどの精製工程が含まれます .
化学反応の分析
反応の種類
NM107は、次のものを含むさまざまな化学反応を起こします。
酸化: NM107は酸化されて対応する酸化誘導体になります。
還元: 還元反応はNM107を還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物は、NM107のさまざまな誘導体であり、それらの生物学的活性をさらに研究することができます .
科学研究への応用
NM107は、幅広い科学研究に利用されています。
化学: NM107は、他のヌクレオシドアナログの合成のためのビルディングブロックとして使用されます。
生物学: ウイルス複製と阻害のメカニズムを理解するための研究に使用されています。
科学的研究の応用
2'-C-methylcytidine (2CMC) is a nucleoside analog that has demonstrated antiviral activity against a range of viruses, including hepatitis E virus (HEV), dengue virus, hepatitis C virus (HCV), and norovirus . It functions as a viral polymerase inhibitor .
Scientific Research Applications
2CMC has been investigated for its potential as an antiviral drug due to its ability to inhibit viral replication in various models .
Hepatitis E Virus (HEV):
- 2CMC inhibits HEV replication in subgenomic replication models and systems using a full-length infectious virus .
- Long-term treatment with 2CMC did not lead to a loss of antiviral potency, suggesting a high barrier to drug resistance development .
- In HEV replication models, 2CMC significantly reduced HEV-driven luciferase activity, with anti-HEV activity comparable to its anti-HCV effect at a concentration of 10 µM . The IC50 value of 2CMC against HEV replication was found to be 1.64 µM .
- CTP, but not GTP, reverses the anti-HEV effect of 2CMC, suggesting that 2CMC, once absorbed by cells, converts to its 5′-triphosphate form (2CMC-CTP), which then competes with the natural substrate CTP .
Dengue Virus (DENV):
- 2CMC exerts potent anti-DENV activity in DENV subgenomic RNA replicon and infectious systems, with an IC50 value of 11.2±0.3μM .
- Both cell-based and cell-free reporter assay systems have revealed the specific anti-DENV RNA polymerase activity of 2CMC .
- In vivo studies using xenograft bioluminescence-based DENV replicon and DENV-infected Institute of Cancer Research (ICR) suckling mice models have evaluated the anti-DENV replication activity of 2CMC .
Norwalk Virus:
- 2CMC reduced Norwalk virus replicon replication in a dose-dependent manner and cleared cells of the replicon .
- In mice infected with murine norovirus (MNV), 2CMC treatment prevented norovirus-induced diarrhea, delayed the appearance of viral RNA, reduced viral RNA titers, prevented virus-induced mortality, and resulted in protective immunity against a rechallenge .
Hepatitis C Virus (HCV):
- This compound was discovered as a potent and selective inhibitor of RNA viruses, including bovine viral diarrhea virus (a surrogate model for HCV) and flaviviruses like yellow fever virus, West Nile virus, and dengue-2 virus .
- Combinations of 2′-C-MeC derivatives with interferon and/or ribavirin were synergistic in an HCV replicon model .
Yellow Fever Virus (YFV):
Foot-and-Mouth Disease Virus (FMDV):
- This compound (2'-C-MetCyt) has potent and selective in vitro antiviral activity against foot-and-mouth disease virus (FMDV) . The 50% and 90% effective concentrations (EC50 and EC90) for inhibition of the FMDV-induced cytopathic effect (CPE) formation were 6.4+/-3.8 and 10.8+/-5.4 microM, respectively .
Data Tables
Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1 s-1) | Relative substrate specificity |
---|---|---|---|---|
2′-Deoxycytidine | 0.4 ± 0.1 | 0.025 | 6.3 × 10-2 | 1 |
Gemcitabine | 1.4 ± 0.2 | 0.038 | 2.7 × 10-2 | 0.43 |
2′-FdC | 4.7 ± 1.2 | 0.050 | 1.1 × 10-2 | 0.17 |
2′- C-Me-dC | 46.2 ± 10.7 | 0.048 | 1.0 × 10-3 | 0.016 |
Cytidine | 6.6 ± 1.0 | 0.009 | 1.4 × 10-3 | 0.022 |
PSI-6130 | 81.2 ± 8.0 | 0.016 | 1.9 × 10-4 | 0.003 |
2′- C-Me-C | 914 ± 209 | 0.011 | 1.2 × 10-5 | 0.0002 |
Relative substrate specificity in phosphorylation by human dCK
Case Studies
- AG129 Mice Model: In a mouse model using AG129 mice orally infected with murine norovirus (MNV), treatment with 2CMC prevented norovirus-induced diarrhea, delayed the appearance of viral RNA and reduced viral RNA titers in various organs, prevented virus-induced mortality, and resulted in protective immunity against a rechallenge .
- Hamster Model for YFV Disease: The antiviral activity of 2′-C-MeC was evaluated in Vero African green monkey kidney cells using cytopathic effect (CPE) inhibition assays. Compounds were added prior to the addition of the virus .
- Clinical Trials with Valopicitabine: Valopicitabine, a 3′-O-l-valinyl ester derivative of 2′-C-MeC, was evaluated in HCV-infected patients during clinical trials. However, severe gastrointestinal side effects were observed in a dose-dependent manner, leading to the termination of clinical progression despite efficacy in improving HCV disease parameters .
作用機序
NM107は、HCVのRNA依存性RNAポリメラーゼ(RdRp)を阻害することで抗ウイルス効果を発揮します。それはウイルスRNA合成中の鎖終結剤として作用し、ウイルスの複製を阻止します。 NM107の分子標的はHCVのNS5Bポリメラーゼであり、ウイルス複製プロセスを妨げます .
類似化合物との比較
類似化合物
AT-527: 風疹ウイルスに対して抗ウイルス活性を示す別のヌクレオシドアナログ.
R1479: HCVの臨床試験に進んでいるヌクレオシドアナログ.
独自性
NM107は、幅広い抗ウイルス活性とHCV NS5Bポリメラーゼの特異的な阻害によってユニークです。 他のいくつかのヌクレオシドアナログとは異なり、NM107はさまざまな細胞種にわたって強力な活性を示し、高い選択性指数を持っています .
生物活性
2'-C-methylcytidine (2CMC) is a nucleoside analog recognized for its antiviral properties, particularly against various RNA viruses. Its mechanism of action primarily involves inhibition of viral RNA-dependent RNA polymerases, making it a valuable candidate for therapeutic applications in viral infections such as hepatitis C virus (HCV), hepatitis E virus (HEV), and noroviruses. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of 2CMC.
2CMC acts as a competitive inhibitor of viral polymerases. Upon cellular uptake, it is phosphorylated to its active triphosphate form (2CMC-CTP), which competes with the natural substrate cytidine triphosphate (CTP) for incorporation into viral RNA. This inhibition disrupts viral replication processes, leading to reduced viral loads in infected cells.
Antiviral Spectrum
2CMC has demonstrated efficacy against a range of viruses:
Hepatitis C Virus
In studies focusing on HCV, 2CMC was shown to significantly reduce viral replication in cell culture models. The compound's IC50 values ranged from 0.1 to 1.64 µM, indicating potent antiviral activity without significant cytotoxicity (CC50 = 111.2 µM) . Long-term exposure did not lead to drug resistance, suggesting a robust antiviral potential.
Hepatitis E Virus
Research demonstrated that 2CMC effectively inhibited HEV replication in both subgenomic and full-length infectious models, with an IC50 value of 1.64 µM . Notably, the compound maintained its antiviral efficacy even after prolonged exposure, highlighting its potential as a therapeutic option against HEV.
Norovirus
A study on norovirus indicated that 2CMC could prevent virus-induced diarrhea and mortality in mouse models . The compound significantly reduced viral loads in various tissues and provided protective immunity upon rechallenge, establishing its role as a promising antiviral agent against norovirus infections.
Dengue Virus
In the context of dengue virus infections, 2CMC displayed potent anti-DENV activity with an IC50 value of 11.2 µM in both cell-based and cell-free systems . These findings support the development of direct-acting antivirals targeting DENV.
特性
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
Record name | 2'-C-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-73-6 | |
Record name | 2'-C-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-C-methylcytidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-C-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20724-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-C-METHYLCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。